molecular formula C5H8N2O B3260485 5-Ethyl-1,3-oxazol-2-amine CAS No. 33124-05-9

5-Ethyl-1,3-oxazol-2-amine

Cat. No.: B3260485
CAS No.: 33124-05-9
M. Wt: 112.13 g/mol
InChI Key: ABJMGNIYIIFOSZ-UHFFFAOYSA-N
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Description

5-Ethyl-1,3-oxazol-2-amine is a chemical compound with the molecular formula C5H8N2O . It is a derivative of oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom separated by a carbon atom in a five-membered ring .


Synthesis Analysis

The synthesis of oxazoles, including this compound, often involves reactions such as direct arylation . The Van Leusen Oxazole Synthesis is a well-known method for synthesizing oxazoles . Other methods include the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered oxazole ring with an ethyl group attached to the 5-position and an amine group attached to the 2-position .


Chemical Reactions Analysis

Oxazoles, including this compound, can undergo a variety of chemical reactions. For instance, they can be arylated at both the C-5 and C-2 positions . They can also react with α-bromo ketones and amines in a CO2/photoredox-cocatalyzed tandem oxidative cyclization to form substituted oxazoles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 112.12982 . More detailed properties such as melting point, boiling point, and density were not found in the retrieved sources.

Scientific Research Applications

Synthesis and Application in Organic Chemistry

Oxazoles, including compounds similar to "5-Ethyl-1,3-oxazol-2-amine," are pivotal in the synthesis of complex organic molecules. For instance, oxazoline-containing ligands have been highlighted for their versatile applications in asymmetric catalysis, owing to their structural diversity and ability to induce enantioselectivity in various metal-catalyzed reactions (Hargaden & Guiry, 2009). This underscores the utility of oxazole derivatives in facilitating synthetic transformations that are crucial for pharmaceutical and fine chemical industries.

Material Science and Scintillation

In material science, oxazole derivatives have been investigated for their scintillation properties. Research on plastic scintillators incorporating oxazole-based luminescent dyes has shown that these compounds contribute to the scintillation efficiency and stability of materials used in radiation detection (Salimgareeva & Kolesov, 2005). This application is particularly relevant in the development of advanced materials for nuclear physics experiments and medical imaging technologies.

Pharmaceutical Research

The exploration of oxazole scaffolds in drug discovery has identified several compounds exhibiting a broad spectrum of biological activities. A patent review covering the period from 2006 to 2017 on oxazole compounds revealed their potential in anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory therapies (Kaur et al., 2018). Such studies are pivotal for identifying novel therapeutic agents that can be developed into effective medicines.

Environmental and Toxicological Aspects

Research on nitrogen-containing compounds, including oxazoles, has addressed environmental and toxicological concerns. Advanced oxidation processes have been studied for the degradation of such compounds to mitigate their impact on water quality and human health (Bhat & Gogate, 2021). Understanding the environmental fate of these compounds is crucial for assessing their safety and for developing strategies to remove them from water sources.

Safety and Hazards

The safety data sheet for 5-Ethyl-1,3-oxazol-2-amine indicates that it has a GHS07 safety classification . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Oxazole derivatives, including 5-Ethyl-1,3-oxazol-2-amine, have been gaining attention in recent years due to their wide range of biological activities . Future research may focus on synthesizing various oxazole derivatives and screening them for various biological activities . The development of more sustainable synthesis methods, such as the CO2/photoredox-cocatalyzed tandem oxidative cyclization, may also be a focus of future research .

Biochemical Analysis

Biochemical Properties

Oxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the oxazole derivative. For example, some oxazole derivatives have been found to inhibit certain enzymes, while others may bind to proteins and alter their function .

Cellular Effects

The cellular effects of 5-Ethyl-1,3-oxazol-2-amine are currently unknown. Oxazole derivatives have been found to influence cell function in various ways. For instance, some oxazole derivatives have been found to affect cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on cells would likely depend on its specific biochemical properties and interactions with cellular biomolecules.

Molecular Mechanism

Oxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanism of action of this compound would likely depend on its specific biochemical properties and interactions with cellular biomolecules.

Properties

IUPAC Name

5-ethyl-1,3-oxazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-2-4-3-7-5(6)8-4/h3H,2H2,1H3,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJMGNIYIIFOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(O1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201314753
Record name 5-Ethyl-2-oxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33124-05-9
Record name 5-Ethyl-2-oxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33124-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-2-oxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethyl-1,3-oxazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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